2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNX-0723 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins. This compound has shown significant potential in treating diseases such as malaria and Parkinson’s disease due to its ability to inhibit Hsp90 in both Plasmodium parasites and human cells .
Métodos De Preparación
The synthesis of SNX-0723 involves several steps, starting with the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Análisis De Reacciones Químicas
SNX-0723 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
SNX-0723 has a wide range of scientific research applications:
Mecanismo De Acción
SNX-0723 exerts its effects by inhibiting Hsp90, a molecular chaperone that assists in the folding, stabilization, and degradation of many proteins. By binding to Hsp90, SNX-0723 disrupts its function, leading to the degradation of client proteins that rely on Hsp90 for stability . This inhibition results in the induction of heat shock protein 70 (Hsp70), which helps to mitigate the effects of protein misfolding and aggregation .
Comparación Con Compuestos Similares
SNX-0723 is unique among Hsp90 inhibitors due to its high selectivity and potency. Similar compounds include:
SNX-8891: Another Hsp90 inhibitor with similar pharmacokinetic properties but reduced cellular toxicity.
SNX-3113: Exhibits similar inhibitory effects on Hsp90 but with different pharmacological properties.
SNX-3723: Another potent Hsp90 inhibitor with comparable efficacy.
These compounds share the ability to inhibit Hsp90 but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of SNX-0723 in terms of its effectiveness and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H26FN3O3 |
---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |
Clave InChI |
GAGDTKJJVCLACJ-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4 |
SMILES canónico |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.